Selenosemicarbazide

Coordination Chemistry Thermodynamics Metal Complex Stability

Selenosemicarbazide is the only chalcogen-series precursor delivering Se-specific redox (3–5× radical scavenging vs thiosemicarbazide), thermodynamically distinct metal chelation (inverse O

Molecular Formula CH4N3Se
Molecular Weight 137.03 g/mol
CAS No. 21198-79-8
Cat. No. B1623166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenosemicarbazide
CAS21198-79-8
Molecular FormulaCH4N3Se
Molecular Weight137.03 g/mol
Structural Identifiers
SMILESC(=NN)(N)[Se]
InChIInChI=1S/CH4N3Se/c2-1(5)4-3/h3H2,(H2,2,4)
InChIKeyGCVPPZSLIPNFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenosemicarbazide CAS 21198-79-8: Selenium-Containing Semicarbazide Analog for Coordination Chemistry and Biological Research Procurement


Selenosemicarbazide (Hydrazinecarboselenoamide, CH₅N₃Se) is an organoselenium compound structurally derived from semicarbazide, wherein the oxygen atom is replaced by selenium [1]. It belongs to the chalcogen-containing semicarbazide class (O, S, Se analogs) and serves as a versatile ligand in coordination chemistry via Se/N bidentate chelation [2]. The compound is documented to possess antimicrobial activity against a defined panel of bacterial strains and forms metal complexes exhibiting antitumor efficacy in vitro [1].

Why Generic Substitution of Selenosemicarbazide with Thiosemicarbazide or Semicarbazide Is Scientifically Invalid


The three semicarbazide analogs—oxygen (semicarbazide), sulfur (thiosemicarbazide), and selenium (selenosemicarbazide)—are not interchangeable in research applications due to fundamental differences in donor atom properties that cascade into distinct thermodynamic, structural, and biological outcomes. Calorimetric and spectrophotometric measurements of copper(II) complex formation reveal a clear affinity order (O > S > Se) but an inverse enthalpy trend (O < S < Se), demonstrating that selenium substitution yields thermodynamically distinct metal-binding behavior [1]. In biological systems, the selenium center confers approximately 3–5× greater radical scavenging capacity compared to sulfur analogs [2], while the presence of the Se atom alters N4 nitrogen basicity in derivatives, shifting reaction equilibria and synthetic outcomes relative to thiosemicarbazide counterparts [3]. These documented physicochemical divergences preclude simple one-to-one substitution.

Quantitative Differentiation Evidence: Selenosemicarbazide vs. Semicarbazide and Thiosemicarbazide Analogs


Copper(II) Complex Stability Constants: Selenosemicarbazide vs. Thio- and Semicarbazide Thermodynamic Ranking

In a direct head-to-head spectrophotometric and calorimetric study of copper(II) complex formation with all three semicarbazide analogs, the stability constant (log K) affinity order was established as O > S > Se. However, the enthalpy change (ΔH) followed the inverse order O < S < Se [1]. This thermodynamic divergence means that while selenosemicarbazide forms less stable Cu(II) complexes than its sulfur and oxygen analogs at room temperature, the Se-containing complex exhibits a more favorable enthalpic contribution to binding, a property that may be exploited under different thermal or kinetic conditions.

Coordination Chemistry Thermodynamics Metal Complex Stability

In Vivo Cardiac Oxidant Balance: Selenosemicarbazide vs. Inorganic Selenite vs. Ring Selenazoline

In a comparative in vivo study evaluating three selenium compounds (chain selenosemicarbazide, ring selenazoline, and inorganic sodium selenite) administered to rats, selenosemicarbazide produced a distinct pattern of cardiac antioxidant modulation. Specifically, selenosemicarbazide increased heart reduced glutathione (GSH) levels relative to other Se treatments, whereas ring selenazoline decreased heart ascorbic acid (AA) and inorganic selenite diminished femoral muscle GSH [1]. All Se-supplemented groups exhibited decreased malondialdehyde (MDA), a lipid peroxidation marker, particularly in cardiac tissue [1].

Oxidative Stress Selenium Supplementation Cardiac Tissue Lipid Peroxidation

Tissue Selenium Distribution: Selenosemicarbazide vs. Inorganic Sodium Selenite in Mice

A direct comparative study of selenium organ distribution in SWISS mice after 10-day supplementation with either selenosemicarbazide (4-o-tolyl-selenosemicarbazide of o-chlorobenzoic acid) or sodium selenite at equivalent doses (10⁻³ g Se/kg) revealed organ-specific differences in selenium accumulation. Brain selenium concentrations reached 38.04 μg g⁻¹ with selenosemicarbazide versus 32.00 μg g⁻¹ with sodium selenite, both elevated relative to control (26.18 μg g⁻¹). Lung selenium also showed statistically significant increases following selenosemicarbazide and selenite supplementation [1].

Selenium Bioavailability Tissue Distribution Organ Deposition Supplementation

Vibrational Spectroscopic Differentiation: C=Se vs. C=S Stretching Frequencies

Infrared spectroscopic analysis of selenosemicarbazide and thiosemicarbazide establishes distinct and well-separated C=Se and C=S stretching vibration absorption bands, enabling unambiguous analytical differentiation between the two analogs in both free ligand and coordinated forms [1][2]. The localization and assignment of these characteristic bands are critical for monitoring ligand coordination mode and confirming successful metal complex formation.

Vibrational Spectroscopy Infrared Spectroscopy Coordination Chemistry Ligand Characterization

Class-Level Inference: Selenium Center Radical Scavenging Capacity vs. Sulfur Analogs

A comprehensive 2025 review analyzing over 110 selenosemicarbazone metal complexes (Cu, Ni, Zn) reports that the selenium center in selenosemicarbazone derivatives exhibits 3- to 5-fold greater radical scavenging capacity compared to their sulfur-containing thiosemicarbazone counterparts [1]. This enhanced antioxidant potential is attributed to the unique redox chemistry of selenium and contributes to the observed biological activities of these compounds, including ROS-mediated anticancer mechanisms.

Antioxidant Activity Radical Scavenging Organoselenium Chemistry ROS

Reaction Equilibrium Shift Due to Altered N4 Basicity: Selenosemicarbazide vs. Thiosemicarbazide Derivatives

In a comparative study of cyclization reactions with omega-bromoacetophenone, 4-(p-tolyl)-selenosemicarbazides exhibited altered reaction equilibrium behavior compared to corresponding thiosemicarbazides. The change in N4 nitrogen atom basicity—attributed to selenium substitution (pKa of p-toluidine = 5.1 in seleno derivative vs. pKa of aniline = 4.63 in 4-phenyl-selenosemicarbazide)—was found to influence the equilibrium of the reaction only in methanol medium without added anhydrous sodium acetate [1].

Reaction Mechanism Heterocyclic Synthesis Basicity Selenazole Synthesis

Validated Application Scenarios for Selenosemicarbazide (CAS 21198-79-8) Based on Comparative Evidence


Synthesis of Novel Selenosemicarbazone Metal Complexes for Anticancer Screening

Selenosemicarbazide serves as the essential precursor for selenosemicarbazone ligand synthesis via condensation with aldehydes or ketones. The resulting ligands form Cd(II), Zn(II), Cu(II), and Ni(II) complexes with demonstrated antiproliferative activity. Cd(II) complexes of 2-formylpyridine selenosemicarbazone achieved IC₅₀ < 10 μM across eight tumor cell lines, with activity comparable to cisplatin [5]. The selenium center confers 3–5× enhanced radical scavenging capacity relative to sulfur analogs [2], providing a mechanistic basis for ROS-mediated anticancer effects distinct from thiosemicarbazone complexes. Researchers developing metallodrug candidates should select selenosemicarbazide over thiosemicarbazide when Se-specific redox properties or differential metal-binding thermodynamics are desired.

Comparative Selenium Bioavailability and Tissue Distribution Studies

Selenosemicarbazide exhibits differential organ-specific selenium deposition compared to inorganic selenium sources. In head-to-head murine studies, selenosemicarbazide supplementation resulted in brain selenium concentrations 19% higher than sodium selenite (38.04 vs. 32.00 μg g⁻¹) and significantly elevated lung selenium levels [5]. This differential tissue targeting makes selenosemicarbazide the appropriate organic selenium source for studies investigating neuroprotective selenium effects or organ-specific selenium metabolism, where generic substitution with sodium selenite would yield quantitatively and qualitatively different distribution profiles.

Oxidative Stress Research Requiring Differential Antioxidant Modulation Profiles

In comparative in vivo studies of selenium compounds, chain selenosemicarbazide produces a unique antioxidant modulation signature distinct from ring selenazoline and inorganic selenite. Selenosemicarbazide specifically increased cardiac reduced glutathione (GSH) levels while decreasing lipid peroxidation (MDA) in heart tissue [5]. The compound also markedly decreased total antioxidant status (TAS) in heart relative to unsupplemented controls [5]. Researchers investigating selenium-mediated oxidative stress responses should select selenosemicarbazide when GSH elevation is a desired outcome, as alternative selenium compounds produce different marker-specific and tissue-specific effects.

Photographic Bleach-Fix Acceleration via Bis-Selenosemicarbazide Derivatives

Bis-selenosemicarbazides, prepared from selenosemicarbazide precursors, have been patented for use as bleach-fix accelerators in color photographic processing [5]. This industrial application exploits the unique redox and metal-coordination properties of the selenium-containing ligand scaffold. Procurement of selenosemicarbazide for this application is non-substitutable; thiosemicarbazide-derived bis-compounds would lack the specific selenium-mediated catalytic activity required for bleach-fix acceleration in silver halide photographic materials.

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